Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-chlorobenzoic acid and hydrazine hydrate.
Reaction Steps: The process involves converting 4-chlorobenzoic acid to its hydrazide derivative, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the synthesis is often carried out in batch reactors, where precise control of temperature and reaction time ensures consistent product quality.
Scale-Up Considerations: Scaling up the synthesis requires careful monitoring of reaction parameters to avoid side reactions and ensure high yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and acidic conditions.
Reduction: LiAlH4, NaBH4, and anhydrous ether.
Substitution: Various nucleophiles (e.g., amines, alcohols) and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Derivatives with different functional groups replacing the chlorophenyl moiety.
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including inflammation and infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or receptors.
Comparison with Similar Compounds
Ethyl 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure with a different position of the chlorophenyl group.
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure with a methoxy group instead of a chloro group.
Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure with a nitro group instead of a chloro group.
Uniqueness: Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJHKOBSCAWAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.